Benzo(h)naphtho(2,1,8-def)quinoline
Description
Contextualization within Polycyclic Aromatic Nitrogen Heterocycles (PANHs)
Polycyclic aromatic nitrogen heterocycles (PANHs), also known as aza-polycyclic aromatic hydrocarbons (aza-PAHs), are a class of organic compounds that feature two or more fused aromatic rings, with at least one ring containing a nitrogen atom. concawe.eunih.gov These compounds are of significant interest due to their presence in the environment, often co-existing with their homocyclic counterparts, polycyclic aromatic hydrocarbons (PAHs). concawe.eunih.gov The inclusion of a nitrogen atom in the aromatic system can alter the electronic properties, solubility, and biological activity of the molecule compared to the corresponding PAH. concawe.eu
Benzo(h)naphtho(2,1,8-def)quinoline is a prominent member of the PANH family. Its structure is derived from the fusion of benzene (B151609), naphthalene (B1677914), and quinoline (B57606) rings. ontosight.ai The presence of the quinoline nitrogen atom within this extended π-system imparts specific characteristics to the molecule, influencing its reactivity and potential as a building block for more complex structures.
Significance in Fundamental Organic Chemistry and Materials Science
In fundamental organic chemistry, the synthesis of complex PANHs like this compound presents a considerable challenge and a platform for developing novel synthetic methodologies. Researchers have explored various synthetic routes to construct this and related polycyclic systems, often involving multi-step sequences. For instance, a common approach involves the cyclization of precursor molecules containing naphthalene and quinoline or isoquinoline (B145761) fragments. urfu.runih.gov The study of these reactions contributes to a deeper understanding of reaction mechanisms and the strategic formation of carbon-carbon and carbon-nitrogen bonds in complex aromatic scaffolds.
In the realm of materials science, the unique photophysical properties of this compound and its derivatives are of particular interest. The extended π-conjugated system often leads to fluorescence, making these compounds potential candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. urfu.ruresearchgate.net The introduction of a nitrogen atom can also enhance the molecule's ability to act as a chemosensor, for example, in the detection of nitroaromatic compounds, which are components of many explosives. urfu.ru
Overview of Key Research Areas and Trajectories for this compound
Current and future research on this compound and its analogs is focused on several key areas:
Synthetic Methodology: The development of more efficient and versatile synthetic routes to access these complex heterocyclic structures remains a primary goal. This includes the exploration of novel catalysts and reaction conditions to improve yields and selectivity. nih.govmdpi.com
Photophysical Studies: A significant area of investigation involves the detailed characterization of the absorption and emission properties of these compounds. urfu.ru This includes determining fluorescence quantum yields and studying how the molecular structure influences these properties.
Materials Science Applications: Researchers are actively exploring the use of this compound derivatives in electronic devices and as chemosensors. urfu.runih.gov This includes the design and synthesis of new derivatives with tailored properties for specific applications.
Biological Activity: While this article does not focus on health effects, it is worth noting that some benzoquinoline derivatives have been investigated for their potential biological activities, such as their interaction with DNA. nih.gov
Interactive Data Table: Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzo[h]quinoline (B1196314) | C13H9N | 179.22 | 48-50 | 338 |
| Naphtho(2,1,8-def)quinoline | C15H9N | 203.24 | Not Available | Not Available |
| Benzo[h]naphtho[1,2-f]quinoline | C21H13N | 279.3 | Not Available | Not Available |
Structure
2D Structure
3D Structure
Properties
CAS No. |
82617-26-3 |
|---|---|
Molecular Formula |
C19H11N |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
9-azapentacyclo[10.6.2.02,7.08,20.015,19]icosa-1(18),2,4,6,8,10,12(20),13,15(19),16-decaene |
InChI |
InChI=1S/C19H11N/c1-2-6-16-14(5-1)15-7-3-4-12-8-9-13-10-11-20-19(16)18(13)17(12)15/h1-11H |
InChI Key |
SLOVSGKXWVOCHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C=CN=C25 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of Benzo H Naphtho 2,1,8 Def Quinoline Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific experimental or computational NMR data has been located for Benzo(h)naphtho(2,1,8-def)quinoline. Therefore, a detailed analysis under the requested sub-sections is not possible.
High-Resolution ¹H NMR and ¹³C NMR Analysis of Chemical Shifts and Coupling Constants
Published literature and spectral databases lack specific ¹H and ¹³C NMR spectra for this compound, precluding any analysis of its chemical shifts and coupling constants.
Application of Advanced 2D NMR Techniques (e.g., HMBC) for Structural Assignment
There are no available studies that apply 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) to this compound for its structural assignment.
Computational NMR Chemical Shift Prediction and Validation
Searches for computational studies, such as those using Density Functional Theory (DFT) to predict the NMR chemical shifts for this compound, did not yield any specific results. While this is a common method for structural validation, it does not appear to have been applied to this particular compound in accessible literature.
Mass Spectrometry (MS) Techniques
Detailed mass spectrometric data for this compound is sparse and lacks the specificity required for a thorough analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
No high-resolution mass spectrometry data, which would provide the accurate mass of the molecular ion and confirm the elemental composition of this compound, could be found.
Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion Characterization
While it is noted that Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of PAHs, specific GC-MS or Electrospray Ionization (ESI-MS) spectra and fragmentation data for this compound are not available. ontosight.ai This prevents a detailed characterization of its molecular ion.
The provided outline requires a thorough examination of the following for this compound:
Theoretical and Computational Studies on the Electronic Structure and Reactivity of Benzo H Naphtho 2,1,8 Def Quinoline
Density Functional Theory (DFT) Applications: A Look at Related Systems
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding a compound's reactivity and stability.
Electronic Structure Analysis: HOMO-LUMO Gaps and Molecular Orbitals
For many aza-PAHs, DFT calculations have been instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic and optical properties. For instance, studies on various aza-perylene derivatives have shown how the position and number of nitrogen atoms can modulate the HOMO-LUMO gap, thereby affecting their absorption and emission characteristics. However, specific calculated values for the HOMO and LUMO energies and the corresponding energy gap for Benzo(h)naphtho(2,1,8-def)quinoline are not documented in the surveyed literature.
Investigation of Spin Density Distributions and Magnetic Properties
The introduction of nitrogen atoms into a polycyclic aromatic framework can also influence the molecule's magnetic properties and the distribution of electron spin in its radical ions. While DFT is a capable tool for calculating spin density distributions, providing a map of unpaired electron density, such specific computational data for the radical cation or anion of this compound has not been reported.
Excited State Properties and Photophysical Behavior Modeling: Insights from Analogues
Understanding the behavior of molecules upon absorption of light is critical for designing new photofunctional materials. Computational methods play a vital role in modeling these excited-state properties.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate a molecule's UV-Vis absorption spectrum. This technique has been successfully applied to a wide range of aza-PAHs to interpret their experimental spectra and understand the nature of their electronic transitions. For example, TD-DFT studies on related quinoline-containing systems have elucidated the contributions of different molecular orbitals to the observed absorption bands. Unfortunately, a TD-DFT analysis specifically for this compound, which would provide detailed information about its electronic transitions, is absent from the available research.
Computational Prediction of Fluorescence Emission and Quantum Yields
The fluorescence properties of a molecule, including its emission wavelength and quantum yield, are of paramount importance for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. While computational methods to predict these properties are an active area of research, and have been applied to some aza-PAHs, there are no published computational predictions for the fluorescence emission spectrum or the fluorescence quantum yield of this compound.
Aromaticity Assessment and Delocalization Indices
The concept of aromaticity is central to the chemistry of polycyclic aromatic compounds. Nucleus-Independent Chemical Shift (NICS) calculations are a popular computational tool for quantifying the aromaticity of individual rings within a polycyclic system. These calculations provide a measure of the magnetic shielding at the center of a ring, with negative values typically indicating aromatic character. While NICS calculations have been performed on numerous PAHs and their aza-derivatives to understand the influence of nitrogen substitution on local and global aromaticity, specific NICS values for the different rings of this compound have not been found in the literature.
Reaction Pathway Modeling and Transition State Characterization through Computational Methods
Information not available in the searched scientific literature.
Environmental Formation Pathways and Sources of Benzo H Naphtho 2,1,8 Def Quinoline and Analogues
Pyrogenic Generation Mechanisms
The formation of Benzo(h)naphtho(2,1,8-def)quinoline is predominantly a result of pyrogenic processes, which involve the thermal decomposition of organic matter at elevated temperatures.
Formation during Incomplete Combustion of Organic Matter
Incomplete combustion of a wide array of organic materials is a major source of N-PAHs, including this compound. ca.govlibretexts.org This process occurs when there is an insufficient supply of oxygen to completely convert the fuel to carbon dioxide and water. libretexts.orgyoutube.comyoutube.com Instead, a complex mixture of products is formed, including soot, carbon monoxide, and various PAHs and N-PAHs. libretexts.orgyoutube.com
Key sources of incomplete combustion that contribute to the generation of these compounds include:
Fossil fuels: The combustion of coal, diesel, and gasoline in power plants, industrial furnaces, and vehicles is a significant source. ca.govpjoes.com
Biomass: The burning of wood and other plant materials for heating, cooking, and agricultural purposes releases N-PAHs. ca.gov
Nitrogen-containing polymers: The thermal degradation of synthetic polymers that contain nitrogen in their structure can also lead to the formation of N-PAHs.
During combustion, nitrogen present in the fuel or the combustion air can react with hydrocarbon fragments to form nitrogen-containing aromatic compounds.
Pyrosynthesis and Recombination Pathways from Smaller Fragments
At temperatures exceeding 500°C, the chemical bonds within organic molecules, including carbon-hydrogen and carbon-carbon bonds, begin to break down. ca.gov This process, known as pyrolysis, generates smaller, reactive molecular fragments. These fragments can then recombine in a process called pyrosynthesis to form larger, more stable aromatic structures, including PAHs and N-PAHs. ca.govresearchgate.net
The formation of N-PAHs can occur through multistep reactions involving both pyrolysis and pyrosynthesis of compounds that already contain nitrogen. researchgate.net For instance, the pyrolysis of certain amino acids at high temperatures can lead to the formation of N-PAH structures. researchgate.net The inclusion of a nitrogen atom into an aromatic system can occur through various reaction pathways, such as the reaction of pyridyl radicals with acetylene. rsc.org
Occurrence as Nitrogen-Heterocyclic Polycyclic Aromatic Hydrocarbons (N-PAHs)
This compound belongs to the class of N-PAHs, also known as azaarenes. nih.gov These compounds are characterized by the substitution of at least one carbon atom in the aromatic ring system with a nitrogen atom. rsc.orgyoutube.com The presence of the nitrogen atom can influence the chemical and physical properties of the molecule compared to its homocyclic PAH counterpart.
N-PAHs are widespread environmental contaminants and are often found in association with their PAH analogs. pjoes.com Their primary source in the environment is the incomplete combustion of carbon-containing materials. ca.gov
Identification in Environmental Matrices
Due to their formation during combustion, this compound and other N-PAHs are commonly identified in various environmental matrices associated with pyrogenic sources.
Soot: Soot particles, which are byproducts of incomplete combustion, act as carriers for PAHs and N-PAHs. nih.gov These compounds can be adsorbed onto the surface of soot particles or become occluded within the soot matrix during their formation. nih.gov
Exhaust gases: Vehicle exhaust, from both diesel and gasoline engines, is a major source of N-PAHs in urban environments. pjoes.comnih.govresearchgate.net These compounds are present in the particulate matter of the exhaust. pjoes.com
The detection and quantification of this compound in these complex environmental samples typically require sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS). ontosight.ai
Environmental Fate, Transformation, and Degradation Research of Benzo H Naphtho 2,1,8 Def Quinoline
Abiotic Transformation Processes in Environmental Compartments
There is a notable absence of specific studies on the abiotic transformation of Benzo(h)naphtho(2,1,8-def)quinoline. Generally, for high-molecular-weight azaarenes, photodegradation—breakdown by sunlight—and reactions with atmospheric oxidants such as nitrogen oxides (NOₓ), ozone (O₃), and hydroxyl radicals (OH) are potential transformation pathways. However, the rates and products of these reactions for this compound have not been documented.
Table 1: Status of Research on Abiotic Transformation of this compound
| Transformation Process | Specific Data Available for this compound | General Expectations for High-Molecular-Weight Azaarenes |
| Photodegradation | No specific studies found. | Expected to occur, but rates and products are unknown. |
| Reaction with NOₓ | No specific studies found. | Potential for atmospheric reactions, but not investigated. |
| Reaction with O₃ | No specific studies found. | Potential for atmospheric reactions, but not investigated. |
| Reaction with OH radicals | No specific studies found. | Potential for atmospheric reactions, but not investigated. |
Biotic Degradation Mechanisms
The microbial breakdown of this compound has not been a specific focus of research. The biodegradation of azaarenes is known to be carried out by various bacteria and fungi. These processes typically involve enzymatic pathways that introduce oxygen into the aromatic rings, leading to the formation of more water-soluble and less toxic compounds. For large, complex azaarenes, this degradation is generally slower and less complete than for smaller, simpler azaarenes. Without dedicated studies, the specific microorganisms and enzymatic pathways involved in the catabolism of this compound remain unknown.
Characterization and Identification of Environmental Transformation Products (TPs)
As there are no studies detailing the transformation of this compound in the environment, no transformation products have been identified or characterized. Research on other azaarenes suggests that potential TPs could include hydroxylated and ketonic derivatives. The identification of such products would be crucial for understanding the full environmental impact of the parent compound.
Studies on Bioavailability and Environmental Mobility
The bioavailability and environmental mobility of this compound have not been specifically investigated. As a large, hydrophobic molecule, it is expected to have low water solubility and a strong tendency to adsorb to soil and sediment particles. ontosight.ai This would limit its mobility in aquatic systems but could lead to its accumulation in soils and sediments, making it a persistent contaminant in those environments. Its bioavailability to organisms is also likely to be low, but bioaccumulation in some species cannot be ruled out without further research.
Advanced Analytical Methodologies for Environmental Monitoring and Detection of Benzo H Naphtho 2,1,8 Def Quinoline
Chromatographic Separation Techniques (e.g., HPLC, GC) Coupled with Selective Detection
Chromatographic methods are essential for separating Benzo(h)naphtho(2,1,8-def)quinoline from other compounds present in environmental extracts. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for the analysis of such polycyclic aromatic compounds.
High-Performance Liquid Chromatography (HPLC) is well-suited for the separation of azaarenes, which are nitrogen-containing polycyclic aromatic hydrocarbons. When paired with sensitive detectors, HPLC allows for the effective separation and quantification of individual isomers within complex mixtures.
Gas Chromatography (GC) , especially when coupled with mass spectrometry (GC-MS), offers high-resolution separation and is a powerful tool for the identification of volatile and semi-volatile organic compounds. ontosight.ai For high-molecular-weight azaarenes such as this compound, specific high-temperature GC conditions may be required. The selection between HPLC and GC is often dictated by the sample matrix, potential interferences, and the desired level of sensitivity.
Spectroscopic Detection and Quantification Methods (e.g., Fluorescence Detection, Mass Spectrometry)
Following chromatographic separation, spectroscopic techniques provide the necessary selectivity and sensitivity for the detection and quantification of this compound.
Fluorescence Detection is a highly sensitive method for polycyclic aromatic hydrocarbons and their derivatives. The inherent fluorescence of many azaarenes can be leveraged for their detection at very low concentrations. Optimizing the excitation and emission wavelengths is a critical step to enhance sensitivity and reduce interference from other fluorescent compounds in the sample.
Mass Spectrometry (MS) is a definitive technique for confirming the identity of analytes. ontosight.ai When used in conjunction with GC or HPLC, MS provides both the retention time and the mass-to-charge ratio, which together offer a high degree of confidence in compound identification. ontosight.ai High-resolution mass spectrometry (HRMS) can further elucidate the elemental composition of the molecule, which is invaluable for distinguishing between isobaric compounds (compounds with the same nominal mass).
Development of Highly Sensitive Chemosensors for Specific Analytes (e.g., nitroanalytes)
Recent research has focused on the development of chemosensors for the rapid and selective detection of various environmental pollutants. researchgate.netmdpi.com These sensors typically function by producing a detectable signal, such as a change in color or fluorescence, upon interaction with the target analyte. researchgate.netnih.gov While specific chemosensors for this compound are not widely documented, the principles underlying the detection of other aromatic compounds, including nitroanalytes, could be adapted for this purpose. The integration of nanomaterials like graphene oxide and metal-organic frameworks has shown promise in enhancing the sensitivity and selectivity of these sensors for various pollutants, including volatile organic compounds and heavy metals. mdpi.com The goal is to create portable, real-time monitoring devices that can be used directly in the field. researchgate.netmdpi.com
Optimization of Sample Preparation and Extraction Methodologies for Complex Environmental Matrices
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound in complex environmental samples such as soil, water, and air. The primary objectives of sample preparation are to isolate the analyte from the matrix and concentrate it to a level suitable for instrumental analysis.
Several extraction techniques are commonly employed for polycyclic aromatic compounds:
| Extraction Method | Description |
| Soxhlet Extraction | A classic method for solid samples that is thorough but can be time-consuming and solvent-intensive. |
| Pressurized Liquid Extraction (PLE) | Also known as Accelerated Solvent Extraction (ASE), this method uses elevated temperature and pressure to reduce extraction time and solvent consumption. |
| Solid-Phase Extraction (SPE) | A versatile technique for cleaning up sample extracts and isolating analytes. It is applicable to both liquid samples and the extracts of solid samples. |
| QuEChERS | An acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe, this streamlined method has been adapted for various pollutants in diverse matrices. |
The appropriate selection of an extraction and cleanup method is essential to minimize the impact of interfering substances that might otherwise compromise the accuracy of the analytical results.
Structure Activity Relationship Sar and Molecular Recognition Studies in Academic Research
Correlation between Molecular Structure and Photophysical Properties
The rigid, planar, and extensively conjugated system of the Benzo(h)naphtho(2,1,8-def)quinoline scaffold gives rise to unique photophysical characteristics. The introduction of a nitrogen atom into the perylene (B46583) structure can enhance receptor properties, particularly for sensing applications. chimicatechnoacta.ru
Research on isomers like benzo[de]naphtho[1,8-gh]quinolines has demonstrated that these compounds exhibit strong fluorescence. chimicatechnoacta.ru For instance, certain mono- and dimethoxy-substituted azaperylenes display fluorescence emission in the green region of the spectrum (454–482 nm) with high luminescence quantum yields reaching up to 54%. chimicatechnoacta.ru The absorption maxima for these fluorophores are observed in the visible region at around 441 nm. chimicatechnoacta.ru The presence of two emission maxima is suggested to be related to intramolecular charge transfer (ICT) effects. chimicatechnoacta.ru
Similarly, studies on related fused heterocyclic systems, such as benzo[f]naphtho[2,3-b]phosphoindoles, highlight the role of the core structure in determining optical properties. The introduction of a bridging phosphorus atom to a 2,2′-binaphthyl system creates a planar, fused heterole that extends the absorption wavelength compared to the parent binaphthyl. beilstein-journals.orgnih.gov Derivatives of these phosphorus-containing analogues, including phosphine (B1218219) oxides and phospholium salts, are also noted to be photoluminescent in solution. nih.gov
Table 1: Photophysical Properties of Benzo[de]naphtho[1,8-gh]quinoline Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
|---|---|---|---|
| Methoxy-azaperylene | 441 | 454-482 | 54 |
| Dimethoxy-azaperylene | 441 | 454-482 | 46 |
Data sourced from Chimica Techno Acta. chimicatechnoacta.ru
Electronic Structure and Reactivity Correlations
The electronic properties of the this compound framework are intrinsically linked to its reactivity and potential in functional materials. Theoretical DFT calculations on benzo[de]naphtho[1,8-gh]quinolines have been used to determine HOMO-LUMO energies, which are critical for predicting their behavior as chemosensors. chimicatechnoacta.ru Aza-analogs of perylene often possess higher LUMO energy values, which can be advantageous for creating efficient chemosensors by enhancing interactions with analytes. chimicatechnoacta.ru
Investigations into the interactions of the related 10-hydroxybenzo[h]quinoline (B48255) (HBQ) reveal how sensitive intra- and intermolecular forces are to the molecular skeleton and environment. mdpi.com The study of such non-covalent forces is fundamental to understanding self-assembly processes and designing molecular materials. mdpi.com In related phosphorus-fused systems, chemical modifications on the phosphorus atom, such as oxidation or alkylation, lead to a low-field shift in ³¹P NMR spectra, indicating a reduction in electron density at the phosphorus center compared to the parent compound. beilstein-journals.orgnih.gov This tunability of electronic properties is a key aspect of their utility in developing novel functional materials. nih.gov
Molecular Recognition Mechanisms and Sensing Principles
The unique electronic and structural features of the this compound core make it a promising scaffold for chemosensors based on molecular recognition. The nitrogen atom incorporated into the polycyclic aromatic system can act as a π-excess receptor fragment, enhancing sensory properties toward specific analytes. chimicatechnoacta.ru
Derivatives of benzo[de]naphtho[1,8-gh]quinoline have been successfully employed as fluorescent chemosensors for the visual detection of nitro-containing explosives in solution. chimicatechnoacta.ru The sensing mechanism relies on fluorescence quenching upon the formation of a donor-acceptor complex between the fluorophore and the nitroanalyte. chimicatechnoacta.ru The efficiency of this recognition is quantified by the Stern-Volmer constant (Ksv), which has been measured for various nitro compounds. For one azaperylene derivative, the Ksv was 1773 M⁻¹ for 2,4-dinitrotoluene (B133949) (DNT) and as high as 21587 M⁻¹ for picric acid (PA), with a calculated limit of detection (LOD) for PA of 1.4 ppm. chimicatechnoacta.ru These findings confirm their potential in host-guest chemistry for sensing applications. chimicatechnoacta.ru
Investigation of Interactions with Biological Systems at the Molecular Level
While clinical applications are outside the scope of this article, molecular-level investigations of derivatives of this scaffold have provided significant insights into their interactions with biological targets.
A class of compounds structurally related to the core topic, specifically benzo- and naphtho-fused quinoline-2,4-dicarboxylic acids, has been identified as inhibitors of vesicular glutamate (B1630785) transporters (VGLUTs). nih.govnih.gov VGLUTs are responsible for loading the neurotransmitter L-glutamate into synaptic vesicles. nih.gov Substituted quinoline-2,4-dicarboxylates (QDCs) act as conformationally restricted mimics of glutamate and can selectively block these transporters. nih.govnih.govresearchgate.net
Research has shown that expanding the basic QDC scaffold by fusing benzene (B151609) or naphthalene (B1677914) rings to form benzo[h]quinoline (B1196314) dicarboxylic acids (BQDCs) and naphtho[2,3-h]quinoline dicarboxylic acids (NQDCs) improves inhibitory activity. nih.govresearchgate.net In studies using synaptic vesicles from rat brain, which contain all three VGLUT subtypes, these fused compounds demonstrated varied and enhanced efficacy compared to simpler QDCs. nih.gov For example, 7,8-BQDC was a significantly more effective inhibitor than its 5,6-BQDC isomer. nih.gov The naphthyl-fused derivatives (NQDCs) showed even greater potency, with IC50 values around 70 µM. nih.govnih.gov
Table 2: Inhibition of VGLUT-mediated L-Glutamate Uptake by Fused Quinoline (B57606) Dicarboxylic Acids
| Compound | Structure | % Inhibition at 250 µM |
|---|---|---|
| 5,6-BQDC | 5,6-benzo[h]quinoline dicarboxylic acid | 25% |
| 7,8-BQDC | 7,8-benzo[h]quinoline dicarboxylic acid | 66% |
| NQDCs | naphtho[2,3-h]quinoline dicarboxylic acids | Nearly equal and high potency |
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
The structure-activity relationship of these VGLUT inhibitors points to a specific pharmacophore model for binding. nih.gov This model includes three key regions that contribute to binding efficacy: a carboxylic acid moiety, a hydrogen-bond acceptor, and a significant lipophilic domain. nih.gov The increased potency of the larger BQDC and NQDC compounds compared to simpler QDCs is attributed to their more extensive lipophilic surfaces, which better occupy the lipophilic domain of the VGLUT binding site. nih.gov
Modeling studies overlaying these fused quinoline structures with other known VGLUT inhibitors suggest that the dicarboxylic acid groups and the ring nitrogen atom are crucial for interacting with the transporter's binding site. nih.gov The models indicate that these compounds might bind in more than one orientation, where either of the two carboxyl groups can occupy the key carboxyl-binding region of the pharmacophore while the fused aromatic portion interacts with the lipophilic domain. nih.gov This flexible binding mode could explain the similar potencies observed among different potent isomers like 7,8-BQDC and the NQDCs. nih.gov
Emerging Research Frontiers and Potential Academic Applications
Rational Design and Synthesis of Advanced Benzo(h)naphtho(2,1,8-def)quinoline-Based Materials
The rational design of materials based on this compound hinges on the strategic modification of its core structure to tune its electronic, optical, and assembly properties. The synthesis of such large, complex aza-PAHs typically involves multi-step procedures. nih.gov Modern synthetic strategies focus on modular and efficient routes, such as transition-metal-catalyzed cross-coupling reactions and electrochemically-driven domino annulations, which have proven effective for constructing other novel aza-PAHs. nih.govnih.gov
For this compound derivatives, synthetic efforts would likely focus on introducing functional groups at various positions on the periphery of the molecule. These modifications could:
Enhance Solubility: Attaching long alkyl or alkoxy chains to improve processability in common organic solvents, a crucial step for device fabrication.
Tune Optoelectronic Properties: Introducing electron-donating or electron-withdrawing groups to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is fundamental for applications in organic electronics.
Promote Self-Assembly: Incorporating groups that can induce specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to create well-ordered thin films, which can enhance charge transport in electronic devices.
While specific synthetic routes for functionalized this compound are not widely reported, methods used for structurally similar aza-PAHs, such as the cyclization of (naphthalen-1-yl)isoquinolines, provide a viable template for future research. urfu.ru
Exploration in Organic Electronics and Photonics
The incorporation of nitrogen atoms into large PAH systems can fundamentally alter their optoelectronic properties, making aza-PAHs like this compound promising candidates for next-generation organic electronic and photonic devices. nih.gov The large, planar, and electron-rich nature of this molecule suggests its potential utility in several key technologies. openmedicinalchemistryjournal.com
Organic Light-Emitting Diodes (OLEDs): The rigid, conjugated structure of this compound is conducive to high fluorescence quantum yields. By analogy with other N-heterocycles, it could serve as an emissive layer material or a host for phosphorescent dopants. ossila.com Functionalization could tune the emission color across the visible spectrum.
Organic Photovoltaic Cells (OPVs): The broad absorption spectrum expected from such a large π-system makes it a potential candidate for a donor or acceptor material in the active layer of solar cells. The ability to engineer its HOMO/LUMO levels through chemical modification is critical for matching with other materials to ensure efficient charge separation.
Organic Field-Effect Transistors (OFETs): High charge carrier mobility is a key requirement for OFETs, which is facilitated by the ordered packing of molecules in the solid state. ossila.com The planar structure of this compound could promote the necessary π-π stacking for efficient charge transport, positioning it as a potential p-type or n-type semiconductor depending on its electronic properties.
While experimental data on this compound in these applications is scarce, the known performance of other large aza-PAHs strongly supports its potential as a versatile component in organic electronics. nih.gov
Development of Novel Spectroscopic Probes and Sensors with Enhanced Selectivity and Sensitivity
Aza-PAHs often exhibit strong fluorescence that is sensitive to their local environment, making them excellent candidates for chemical sensors. urfu.ru Research on the closely related benzo[de]naphtho[1,8-gh]quinoline, an aza-analog of perylene (B46583), has demonstrated its use as a highly effective fluorescent chemosensor for detecting nitro-containing explosives. urfu.ru
In this analogous system, the presence of nitroaromatic compounds like picric acid leads to significant quenching of the molecule's fluorescence. urfu.ru This quenching mechanism is attributed to the formation of a donor-acceptor complex between the electron-rich aza-PAH (donor) and the electron-deficient nitroanalyte (acceptor). urfu.ru The efficiency of this process is quantified by the Stern-Volmer constant. For instance, methoxy-substituted benzo[de]naphtho[1,8-gh]quinoline has shown a remarkable sensitivity to picric acid, with a detection limit as low as 1.4 ppm. urfu.ru
Given its structural similarities, this compound is expected to possess comparable photophysical properties. It could be developed into a new class of spectroscopic probes with high selectivity and sensitivity for various analytes, including explosives, metal ions, or environmentally significant pollutants. urfu.rursc.org The rational design of derivatives could further enhance its binding affinity and specificity for target molecules.
Table 1: Photophysical and Sensing Properties of an Analogous Aza-Perylene Derivative
The following data is for 6-methoxybenzo[de]naphtho[1,8-gh]quinoline, a structurally similar compound, and is presented for illustrative purposes to highlight the potential of this class of molecules. urfu.ru
| Property | Value | Analyte | Stern-Volmer Constant (Ksv, M⁻¹) | Limit of Detection (LOD, ppm) |
| Absorption Max (λabs) | 399 nm | Picric Acid (PA) | 21587 | 1.4 |
| Emission Max (λem) | 454 nm | 2,4-Dinitrotoluene (B133949) (DNT) | 1773 | 12.5 |
| Fluorescence Quantum Yield (ΦF) | 0.54 | RDX | 853 | 22.4 |
Advanced Computational Methodologies for Prediction of Novel Properties and Applications
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the geometric, electronic, and spectroscopic properties of novel molecules before their synthesis. researchgate.netnih.gov For a molecule like this compound, where experimental data is limited, DFT calculations can provide crucial insights.
Key properties that can be predicted include:
Molecular Orbitals (HOMO/LUMO): Calculating the energy levels of the frontier molecular orbitals is essential for predicting the electronic band gap, which determines the molecule's potential use in optoelectronic devices. mdpi.com
Absorption and Emission Spectra: Time-dependent DFT (TD-DFT) can simulate UV-visible absorption and fluorescence spectra, predicting the color and efficiency of light emission for potential OLED applications.
Ionization Potential and Electron Affinity: These values are critical for understanding how easily a material can transport holes or electrons, guiding its design as a p-type or n-type semiconductor in OFETs. mdpi.com
Interaction with Other Molecules: DFT can model the non-covalent interactions between the aza-PAH and target analytes, helping to explain the mechanism of sensing and predict binding affinities for sensor applications. rsc.org
For example, DFT studies on the related benzo[de]naphtho[1,8-gh]quinolines were used to calculate HOMO-LUMO energies and optimize molecular structures, which supported the experimental findings of their sensing capabilities. urfu.ru Similar computational investigations on this compound would be a critical first step in exploring its potential and guiding synthetic efforts toward the most promising derivatives.
Interdisciplinary Approaches in N-Heterocyclic Aromatic Chemistry and Beyond
The exploration of this compound is inherently interdisciplinary, bridging synthetic organic chemistry, materials science, physics, and computational science. Nitrogen-containing heterocycles form the structural basis for a vast number of molecules with significant biological and pharmacological properties, including many vitamins and pharmaceuticals. nih.gov
The advancement of aza-PAH chemistry relies on a synergistic approach:
Synthetic chemists develop novel and efficient routes to the core structure and its functionalized derivatives. mdpi.com
Materials scientists and physicists fabricate and characterize devices (OLEDs, OPVs, OFETs) to evaluate the performance of these new materials.
Spectroscopists and analytical chemists investigate their photophysical properties for applications in sensing and imaging.
Computational chemists provide theoretical models that predict properties and explain experimental observations, creating a feedback loop that accelerates the design of new and improved materials. nih.gov
The study of molecules like this compound contributes to the fundamental understanding of structure-property relationships in large conjugated systems. This knowledge extends beyond materials science, potentially informing fields like astrochemistry, where PAHs and their heteroatomic analogs are believed to be present in interstellar space, and medicinal chemistry, where the quinoline (B57606) scaffold is a known pharmacophore. nih.govyoutube.com
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing Benzo[de]naphtho[1,8-gh]quinolines, and how can reaction conditions be optimized?
- Methodology : The synthesis involves sequential steps:
Amide Formation : React 2-(methoxyphenyl)ethanamine with 1-naphthoyl chloride in dichloromethane using diisopropylethylamine as a base, yielding N-(methoxyphenethyl)-1-naphthamides (e.g., compound 2a with 81% yield) .
Cyclization : Treat the amide with POCl₃ in dry toluene at 110°C for 8 hours to form 3,4-dihydroisoquinoline intermediates .
Oxidation : Use MnO₂ in benzene under reflux to dehydrogenate intermediates into final benzo[de]naphtho[1,8-gh]quinolines .
- Optimization : Monitor reaction progress via TLC or NMR. Adjust stoichiometry (e.g., excess POCl₃ for efficient cyclization) and solvent purity to minimize side reactions.
Q. How are photophysical properties (e.g., fluorescence quantum yield) experimentally characterized for this compound?
- Methodology :
- Fluorescence Spectroscopy : Measure emission spectra (454–482 nm range) and calculate quantum yields using a reference fluorophore (e.g., quinine sulfate) .
- HOMO-LUMO Analysis : Perform DFT calculations to optimize molecular structures and compute energy gaps, correlating with observed absorption/emission profiles .
- Stern-Volmer Constants : Conduct fluorescence titration with nitroanalytes (e.g., TNT) to determine quenching efficiency (KSV up to 21,587 M⁻¹) .
Advanced Research Questions
Q. How do computational methods predict the electronic structure and antiaromaticity of benzo-fused quinoline derivatives?
- Methodology :
- NMR Simulations : Use density functional theory (DFT) to model chemical shifts and compare with experimental NMR data for structural validation .
- Paratropicity Analysis : Calculate nucleus-independent chemical shift (NICS) values to quantify antiaromatic character. For example, linear correlations between bond order and NICSπZZ reveal electronic modulation in fused systems .
- Optoelectronic Modeling : Predict redox potentials (e.g., Ered1) and correlate with antiaromaticity strength for semiconductor applications .
Q. What mechanistic insights explain the chemosensing capability of these compounds for nitro-explosives?
- Methodology :
- Fluorescence Quenching : Probe π-π stacking and electron transfer between the fluorophore (high HOMO energy) and electron-deficient nitroanalytes. Use time-resolved spectroscopy to distinguish static vs. dynamic quenching .
- Detection Limits : Calculate limits of detection (LOD) via the 3σ/slope method. For example, LODs as low as 1.4 ppm for nitrobenzene demonstrate practical sensitivity .
- Solvent Effects : Test polar vs. non-polar solvents to optimize analyte interaction; polar solvents may enhance static quenching via stabilization of charge-transfer complexes .
Q. How can structural modifications enhance environmental persistence studies or biodegradability tracking?
- Methodology :
- Isotopic Labeling : Synthesize deuterated or <sup>13</sup>C-labeled analogs (e.g., benzyl-d5 cinnamate derivatives) for precise environmental tracing via GC-MS .
- Binding Constant Analysis : Measure KDOC (humic acid binding) via fluorescence quenching at varying pH levels to assess environmental mobility .
- Longitudinal Monitoring : Use mussel biomarkers (e.g., blue mussels from Jadebusen) to track historical contamination trends, revealing >50% reduction in benzo[b]naphtho[2,1-d]thiophene levels since the 1980s .
Methodological Challenges & Contradictions
Q. How are discrepancies in reported fluorescence quantum yields resolved across studies?
- Resolution :
- Standardization : Use identical reference standards (e.g., quinine sulfate in 0.1 M H₂SO₄) and instrument calibration protocols.
- Sample Purity : Verify via HPLC or elemental analysis; impurities like MnO₂ residues from synthesis can quench fluorescence .
- Solvent Polarity : Account for solvent-dependent emission shifts; e.g., higher polarity may reduce quantum yield due to non-radiative decay .
Q. What strategies address low yields in Friedländer annulation for benzoquinoline derivatives?
- Optimization :
- Catalyst Screening : Test Lewis acids (e.g., Cu(II)) or ionic liquids to accelerate cyclization .
- Microwave Assistance : Reduce reaction time (e.g., from 24 hours to 30 minutes) while improving yield via controlled heating .
- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) to stabilize transition states during annulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
